(8-Bromoquinolin-4-yl)methanol
Overview
Description
Biochemical Analysis
Biochemical Properties
(8-Bromoquinolin-4-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of the enzyme’s activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of certain kinases, which are enzymes that play a pivotal role in signal transduction and cellular communication . This inhibition can result in altered gene expression and subsequent changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress . At higher doses, this compound can induce toxic or adverse effects, including cellular apoptosis and tissue damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . These interactions can affect metabolic flux and alter metabolite levels, leading to changes in cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, this compound can be transported into cells via organic anion transporters, which facilitate its uptake and distribution .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is often directed to specific compartments or organelles within the cell, such as the mitochondria or the endoplasmic reticulum . This targeting is mediated by post-translational modifications and targeting signals that ensure this compound reaches its site of action .
Preparation Methods
The synthesis of (8-Bromoquinolin-4-yl)methanol typically involves the bromination of 8-hydroxyquinoline using N-bromosuccinimide (NBS) in chloroform . This reaction produces 7-bromoquinolin-8-ol, which is then treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl), followed by reduction with sodium dithionite (Na2S2O4) in a mixture of tetrahydrofuran (THF) and water . This method is commonly used in laboratory settings for the preparation of this compound.
Chemical Reactions Analysis
(8-Bromoquinolin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different quinoline-based compounds.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(8-Bromoquinolin-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of biological processes and as a potential lead compound in drug discovery.
Industry: The compound is used in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (8-Bromoquinolin-4-yl)methanol involves its interaction with various molecular targets and pathways. The compound’s structure allows it to act as a chelating agent, forming complexes with metal ions. This property is particularly useful in biological systems, where it can inhibit the activity of metalloenzymes and disrupt metal ion homeostasis . Additionally, its ability to undergo substitution reactions makes it a versatile tool in medicinal chemistry for the development of new drugs .
Comparison with Similar Compounds
(8-Bromoquinolin-4-yl)methanol is unique due to its specific substitution pattern on the quinoline ring. Similar compounds include:
8-Hydroxyquinoline: Known for its chelating properties and used in various applications, including as an antiseptic and in the treatment of metal poisoning.
7-Bromoquinolin-8-ol: A precursor in the synthesis of this compound.
Quinoline: The parent compound of the quinoline family, widely used in the synthesis of pharmaceuticals and other organic compounds.
These compounds share similar structural features but differ in their specific functional groups and applications, highlighting the uniqueness of this compound in its specific uses and properties .
Properties
IUPAC Name |
(8-bromoquinolin-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c11-9-3-1-2-8-7(6-13)4-5-12-10(8)9/h1-5,13H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRODXFCQOQZSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676541 | |
Record name | (8-Bromoquinolin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190315-99-1 | |
Record name | 8-Bromo-4-quinolinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190315-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (8-Bromoquinolin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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